Quinocitrinine B
Description
Properties
Molecular Formula |
C16H19N2O2+ |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-6-hydroxy-4-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-4-ium-1-one |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)14-15-12(16(20)17-14)7-10-5-6-11(19)8-13(10)18(15)3/h5-9,14H,4H2,1-3H3,(H,17,20)/p+1/t9-,14+/m0/s1 |
InChI Key |
GTNBOKIWQUJZFH-LKFCYVNXSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1 |
Canonical SMILES |
CCC(C)C1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1 |
Synonyms |
quinocitrinine B |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The total synthesis of quinocitrinine B involves three critical reactions (Fig. 1):
a. Friedlander Condensation
This reaction forms the quinoline core using 2-aminobenzaldehyde derivatives and ketones. Optimization studies (Table 1) identified acetic acid as the optimal solvent, minimizing epimerization at C-11 while achieving 72% yield.
| Condition | Solvent | Temp (°C) | Epimerization (SS:RS) | Yield |
|---|---|---|---|---|
| Standard | AcOH | 100 | 96:4 | 72% |
| Lewis acid (FeCl₃) | Toluene | 80 | 85:15 | 68% |
| Basic (NaOAc) | EtOH | 60 | 91:9 | 58% |
b. N-Methylation
Methyl triflate in dichloromethane at room temperature introduced the N⁺-Me group but caused partial Boc deprotection and increased C-11 epimerization (SS:RS ratio shifted from 96:4 to 83:17).
c. O-Demethylation
BBr₃ in dichloromethane (7 days, 0°C) achieved full demethylation but required careful temperature control to prevent decomposition.
Epimerization Dynamics
The C-11 stereocenter proved highly labile under reaction conditions (Fig. 2):
-
Friedlander step : Acidic conditions caused 4% epimerization
-
Methylation : Increased to 17% RS isomer
-
Demethylation : Final ratio stabilized at 83:17 SS:RS
Structural Validation Challenges
Comparative NMR analysis revealed discrepancies between synthetic and natural this compound (Table 2):
| Position | Synthetic δ (ppm) | Natural δ (ppm) | Δδ |
|---|---|---|---|
| C-2 | 102.78 | 116.6 | -13.82 |
| C-6 | 123.6 | 129.8 | -6.2 |
| C-8 | 119.9 | 111.0 | +8.9 |
| N⁺-Me | 39.2 | 36.8 | +2.4 |
These differences suggest either structural misassignment in natural isolates or distinct stabilization effects in biological matrices .
Stability Under Functionalization
Attempted synthesis of analogs revealed:
-
N-Alkylation : Required stoichiometric methyl triflate; larger alkyl groups led to <20% yields
-
O-Derivatization : Demethylated form showed instability above 40°C (15% decomposition/hr)
-
Reduction : Hydrogenation of the quinolinium ring caused complete structural degradation
The synthetic journey highlights this compound's sensitivity to both electronic and steric factors, particularly at the C-11 position. While the developed route provides access to structural analogs, the observed NMR discrepancies underscore the need for further validation of the natural product's proposed structure .
Figure 1. Synthetic pathway for this compound:
text(i) Friedlander condensation → Quinoline core formation (ii) N-Methylation → Cationic center installation (iii) O-Demethylation → Final product isolation
Figure 2. Epimerization progression through synthesis:
textSS:RS ratio Starting material: 100:0 Post-Friedlander: 96:4 Post-Methylation: 83:17 Final product: 83:17
Preparation Methods
Microwave-Assisted Friedlander Condensation
The Friedlander reaction between 2-amino-4-methoxybenzaldehyde (3) and SS-tetramic acid (4) (derived from natural amino acids) forms the tricyclic quinoline framework (5h) . Microwave irradiation in dimethylformamide (DMF) at 80°C for 30 minutes minimizes epimerization at C-11, yielding a 96:4 ratio of SS:RS isomers. Protic solvents like ethanol or acetic acid increase epimerization due to acid-catalyzed keto-enol tautomerism, whereas aprotic solvents preserve stereochemical integrity (Table 1).
Table 1: Optimization of Friedlander Condensation Conditions
| Solvent | Temperature | Time | SS:RS Ratio | Yield |
|---|---|---|---|---|
| Ethanol | 80°C | 60 min | 85:15 | 30% |
| Acetic Acid | 80°C | 30 min | 70:30 | 50% |
| DMF | 80°C | 30 min | 96:4 | 35% |
The Boc-protecting group on tetramic acid is partially cleaved during this step, necessitating post-reaction deprotection with trifluoroacetic acid.
N-Methylation with Methyl Triflate
Quinoline intermediate 5h undergoes N-methylation using methyl triflate in dichloromethane at room temperature for 48 hours, yielding 6h as a quinolinium salt. This step introduces a permanent positive charge on the nitrogen, facilitating subsequent demethylation. However, residual Lewis acidity from methyl triflate exacerbates epimerization, altering the SS:RS ratio from 96:4 to 83:17 (Figure 1).
Figure 1: Epimerization During N-Methylation
-
Initial SS:RS ratio (5h): 96:4
-
Post-methylation ratio (6h): 83:17
O-Demethylation with Boron Tribromide
Cleavage of the methoxy group in 6h using boron tribromide (BBr₃) at room temperature for seven days furnishes quinocitrinine B (7) . Microwave-assisted demethylation (120°C, 120 minutes) shortens reaction time but reduces yield due to decomposition. The final product retains the 83:17 epimeric ratio, confirming this compound as the minor diastereomer.
Analytical Characterization and Challenges
High-Resolution Mass Spectrometry (HR-MS)
Synthetic this compound (7) exhibits an HR-MS molecular ion peak at m/z 289.133 (calculated) and 289.132 (observed), consistent with the molecular formula C₁₆H₁₉NO₃.
NMR Spectroscopy and Epimerization
¹H-NMR analysis of C-11 proton resonances distinguishes SS and RS isomers. In 6h , the SS isomer displays a doublet at δ 5.25 ppm (J = 6.5 Hz), while the RS isomer resonates at δ 5.18 ppm (J = 7.2 Hz). Integration of these signals quantifies epimerization levels, critical for assessing synthetic fidelity.
Biological Activity Discrepancies
Despite structural similarity to natural isolates, synthetic this compound lacks antibiotic activity against Arthrobacter globiformis and Yarrowia lipolytica, suggesting misassignment of the original structure.
Optimization Strategies for Epimerization Control
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
